
1,2,3-Thiadiazole, 2,5-dihydro-2,4-diphenyl-, 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Thiadiazole, 2,5-dihydro-2,4-diphenyl-, 1,1-dioxide is a heterocyclic compound that belongs to the thiadiazole family. Thiadiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound is characterized by the presence of a thiadiazole ring with two phenyl groups and a dioxide functional group, making it a unique and interesting molecule for various applications.
Métodos De Preparación
The synthesis of 1,2,3-Thiadiazole, 2,5-dihydro-2,4-diphenyl-, 1,1-dioxide typically involves the reaction of hydrazonoyl halides with thionyl chloride. The reaction conditions often include the use of triethylamine as a base and solvents such as ethanol or dichloromethane. The process can be summarized as follows:
Starting Materials: Hydrazonoyl halides and thionyl chloride.
Reaction Conditions: The reaction is carried out in the presence of triethylamine and a suitable solvent like ethanol or dichloromethane.
Product Formation: The reaction yields this compound as the final product.
Análisis De Reacciones Químicas
1,2,3-Thiadiazole, 2,5-dihydro-2,4-diphenyl-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxide group to a sulfide.
Substitution: The phenyl groups can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid or halogens. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,2,3-Thiadiazole, 2,5-dihydro-2,4-diphenyl-, 1,1-dioxide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It has potential anticancer and anti-inflammatory activities, which are being explored for therapeutic applications.
Industry: The compound is used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 1,2,3-Thiadiazole, 2,5-dihydro-2,4-diphenyl-, 1,1-dioxide involves its interaction with various molecular targets. The compound can inhibit enzymes or interact with DNA, leading to its biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .
Comparación Con Compuestos Similares
1,2,3-Thiadiazole, 2,5-dihydro-2,4-diphenyl-, 1,1-dioxide can be compared with other thiadiazole derivatives, such as:
1,3,4-Thiadiazole: Commonly found in medications like cephazolin and acetazolamide.
1,2,4-Thiadiazole: Known for its use in various pharmaceutical applications.
1,2,5-Thiadiazole: Less common but still significant in medicinal chemistry.
The uniqueness of this compound lies in its specific structural features and the presence of the dioxide group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
380600-35-1 |
|---|---|
Fórmula molecular |
C14H12N2O2S |
Peso molecular |
272.32 g/mol |
Nombre IUPAC |
2,4-diphenyl-5H-thiadiazole 1,1-dioxide |
InChI |
InChI=1S/C14H12N2O2S/c17-19(18)11-14(12-7-3-1-4-8-12)15-16(19)13-9-5-2-6-10-13/h1-10H,11H2 |
Clave InChI |
QSLXRAYFFNYUFF-UHFFFAOYSA-N |
SMILES canónico |
C1C(=NN(S1(=O)=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phosphine, [1,2-phenylenebis(methylene)]bis[bis(2-methoxyphenyl)-](/img/structure/B14256434.png)
![(E)-1-(4-Butoxyphenyl)-2-{4-[(undec-10-en-1-yl)oxy]phenyl}diazene](/img/structure/B14256439.png)

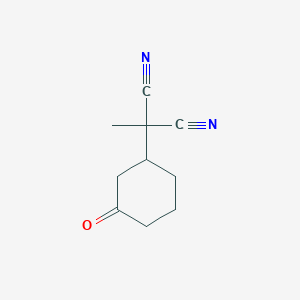
![{5-[(2E)-3-Benzyltriaz-2-en-1-yl]-2-chlorophenyl}methanol](/img/structure/B14256469.png)
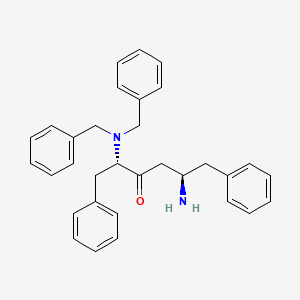

![1,1'-{Dodecane-1,12-diylbis[(3-aminopropyl)azanediyl]}di(hexadecan-2-ol)](/img/structure/B14256478.png)

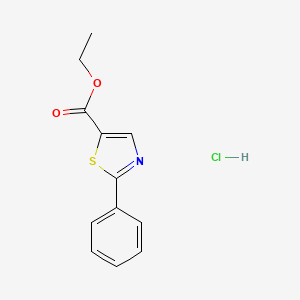
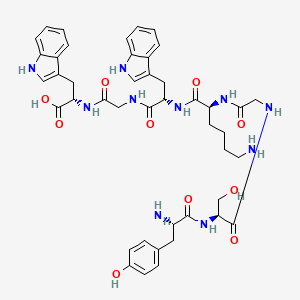

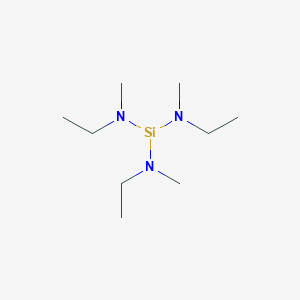
![2,4-Imidazolidinedione, 5-[(5-nitro-2-furanyl)methylene]-](/img/structure/B14256524.png)
